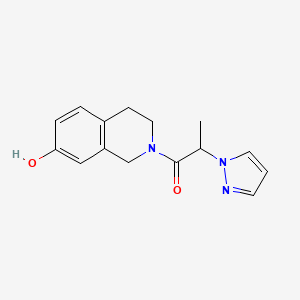
1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one, also known as HPI-4, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a synthetic compound that has been designed to target specific biochemical pathways in the body.
作用机制
The mechanism of action of 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one is not fully understood, but it is believed to target specific biochemical pathways in the body. 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one has been shown to inhibit the activity of certain enzymes that are involved in the growth and survival of cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases. In addition, 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one has been shown to modulate the activity of certain neurotransmitters, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to reduce inflammation and modulate the activity of neurotransmitters. In addition, 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has also been extensively studied in preclinical models, which provides a wealth of data for researchers to draw upon. However, there are also limitations to using 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to test specific hypotheses. In addition, 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one has not yet been tested in clinical trials, which limits its potential application in humans.
未来方向
There are several future directions for research on 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one. One direction is to further elucidate its mechanism of action, which may provide insights into its potential therapeutic applications. Another direction is to test its efficacy in clinical trials, which may lead to its eventual use in the treatment of various diseases. Additionally, future research could focus on optimizing the synthesis of 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one to improve its yield and purity. Finally, research could also focus on developing analogs of 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one to improve its potency and selectivity.
合成方法
1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one is synthesized through a multi-step process involving the reaction of 2-amino-5-bromopyrazine with 2-bromoacetophenone to form a pyrazolone intermediate. The intermediate is then reacted with 1,2,3,4-tetrahydroisoquinoline-7-ol to form the final product, 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one. The synthesis of 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one has been optimized to achieve high yields and purity.
科学研究应用
1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one has been extensively studied for its potential use in the treatment of various diseases. It has shown promising results in preclinical studies for the treatment of cancer, inflammation, and neurodegenerative diseases. 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. It has also been shown to reduce inflammation in animal models of inflammatory diseases. In addition, 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
属性
IUPAC Name |
1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-11(18-7-2-6-16-18)15(20)17-8-5-12-3-4-14(19)9-13(12)10-17/h2-4,6-7,9,11,19H,5,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEFZPJRYVZNLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=C(C1)C=C(C=C2)O)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine](/img/structure/B7587659.png)

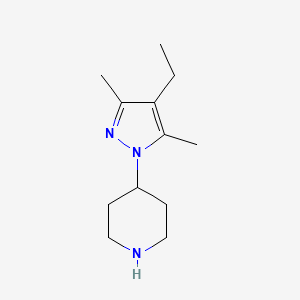

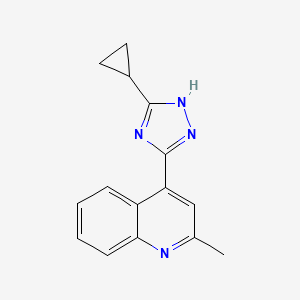




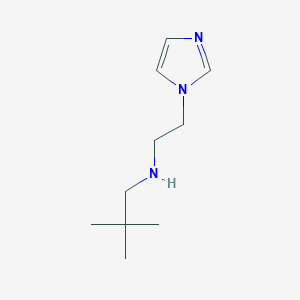
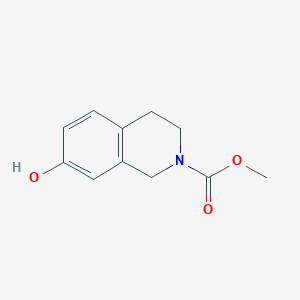
![2-[1-(2,4,6-Trimethylphenyl)sulfonylpyrrolidin-2-yl]acetic acid](/img/structure/B7587725.png)

![2-[1-[2-(2-Oxoazepan-1-yl)acetyl]pyrrolidin-2-yl]acetic acid](/img/structure/B7587756.png)